N-(2-ethyl-4-iodophenyl)hexanamide
Description
N-(2-ethyl-4-iodophenyl)hexanamide is a synthetic aromatic amide characterized by a hexanamide backbone (C₆H₁₁CONH-) attached to a 2-ethyl-4-iodophenyl group. The iodine substituent at the para position and the ethyl group at the ortho position confer distinct steric and electronic properties. Based on structural analogs (e.g., N-(2-iodo-4-methylphenyl)hexanamide), the molecular formula is inferred as C₁₄H₁₉INO (molecular weight ≈ 343.19 g/mol). The iodine atom increases molecular weight and lipophilicity, while the ethyl group introduces steric bulk compared to smaller substituents like methyl or nitro groups .
Properties
IUPAC Name |
N-(2-ethyl-4-iodophenyl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO/c1-3-5-6-7-14(17)16-13-9-8-12(15)10-11(13)4-2/h8-10H,3-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQXLVHVNFGBRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=C(C=C(C=C1)I)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-4-iodophenyl)hexanamide typically involves the following steps:
Iodination: The introduction of the iodine atom into the phenyl ring is achieved through electrophilic aromatic substitution. A common reagent for this step is iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent.
Amidation: The hexanamide moiety is introduced through an amidation reaction. This can be achieved by reacting the iodinated phenyl compound with hexanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-4-iodophenyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a phenylhexanamide.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-ethyl-4-iodobenzoic acid.
Reduction: Formation of N-(2-ethylphenyl)hexanamide.
Substitution: Formation of N-(2-ethyl-4-hydroxyphenyl)hexanamide or N-(2-ethyl-4-aminophenyl)hexanamide.
Scientific Research Applications
N-(2-ethyl-4-iodophenyl)hexanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethyl-4-iodophenyl)hexanamide involves its interaction with specific molecular targets. The iodine atom in the compound can facilitate the formation of halogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between N-(2-ethyl-4-iodophenyl)hexanamide and its analogs:
Key Observations:
- Iodo vs. Nitro Groups: The iodine atom in this compound is larger and less electronegative than the nitro group in N-(2-nitrophenyl)hexanamide.
- Ethyl vs.
- Phenylethyl vs. Iodoethyl : The absence of iodine in 2-ethyl-N-(2-phenylethyl)hexanamide reduces molecular weight and alters electronic properties, favoring aromatic π-π interactions .
N-(2-nitrophenyl)hexanamide (Compound 2 ):
- Activity : Acts as a LuxR-QS antagonist with an IC₅₀ of 94 µM.
- Binding Mode : Docking studies reveal hydrogen bonds between the nitro group and Trp66/Asp79 in LuxR. The hexanamide chain occupies the hydrophobic pocket .
N-(2-iodo-4-methylphenyl)hexanamide :
- Structural Insight : The methyl group at the para position allows tighter packing in hydrophobic environments compared to the ethyl group.
- Implications : The ethyl substituent in the target compound may reduce binding affinity in sterically constrained pockets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
